3-Iodo-4-nitro-1H-indazole
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Overview
Description
3-Iodo-4-nitro-1H-indazole is a heterocyclic compound with the molecular formula C7H4IN3O2. It is characterized by the presence of an iodine atom at the 3-position and a nitro group at the 4-position on the indazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-nitro-1H-indazole typically involves the iodination of 4-nitro-1H-indazole. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-4-nitro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products include azido or thiocyanato derivatives.
Reduction: The major product is 3-iodo-4-amino-1H-indazole.
Oxidation: Oxidized derivatives, though less common.
Scientific Research Applications
3-Iodo-4-nitro-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-Iodo-4-nitro-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The iodine atom may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
4-Iodo-1H-indazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
3-Nitro-1H-indazole: Lacks the iodine atom, affecting its lipophilicity and interaction with biological targets.
3-Iodo-1H-indazole: Lacks the nitro group, leading to different chemical and biological properties.
Uniqueness: 3-Iodo-4-nitro-1H-indazole is unique due to the presence of both iodine and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3-iodo-4-nitro-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-7-6-4(9-10-7)2-1-3-5(6)11(12)13/h1-3H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTAXYVEONHYHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646251 |
Source
|
Record name | 3-Iodo-4-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-22-2 |
Source
|
Record name | 3-Iodo-4-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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